1-(3,4,5-Trimethoxybenzoyl)indoline
Description
1-(3,4,5-Trimethoxybenzoyl)indoline is a synthetic organic compound featuring a bicyclic indoline moiety (a benzene ring fused to a five-membered nitrogen-containing ring) linked to a 3,4,5-trimethoxybenzoyl group. The compound can hypothetically be synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoyl chloride and indoline, analogous to methods used for related derivatives . The trimethoxybenzoyl group is known to enhance lipophilicity and influence electronic properties, which may contribute to biological activity, such as central nervous system (CNS) modulation, as seen in structurally similar pharmaceuticals like Trimethozine .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWMTJCWNQSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325391 | |
| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313496-16-1 | |
| Record name | 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxybenzoyl)indoline typically involves the acylation of indoline with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzoyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by an indoline core with a benzoyl group that has three methoxy substituents. The synthesis typically involves several organic chemistry techniques, highlighting its versatility in chemical transformations. The presence of methoxy groups enhances lipophilicity and bioavailability, which may improve therapeutic efficacy.
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that 1-(3,4,5-trimethoxybenzoyl)indoline may exhibit significant anticancer activities. The indole structure is known for its role in disrupting tubulin dynamics, which is crucial for cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit tubulin polymerization, thereby exerting antiproliferative effects on cancer cells .
Mechanism of Action
The mechanism of action involves interaction with biological targets such as tubulin and enzymes related to metabolic pathways. These interactions are critical for understanding how the compound can be utilized in developing new cancer therapies. Ongoing research into structure-activity relationships (SAR) aims to elucidate how modifications to its structure can enhance biological activity.
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds. For instance, substituted 3-(3,4,5-trimethoxybenzylidene)indolinones have been evaluated for their cytotoxic activities against various cancer cell lines. These studies suggest that inhibition of specific cellular mechanisms, such as Nox4 in acute myeloid leukemia cells, contributes to the antiproliferative effects observed .
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)indoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The trimethoxybenzoyl group is known to enhance the compound’s ability to bind to specific proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,4,5-trimethoxybenzoyl group is a common structural motif in pharmaceuticals and materials science. Below is a detailed comparison of 1-(3,4,5-Trimethoxybenzoyl)indoline with two closely related compounds:
1-(3-Fluorophenyl)-3-(3,4,5-Trimethoxybenzoyl)thiourea
- Structural Features: A thiourea bridge connects the 3-fluorophenyl and 3,4,5-trimethoxybenzoyl groups.
- Synthesis :
- Crystallographic Data: Crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
- a = 13.0966(9) Å, b = 16.6460(13) Å, c = 7.8448(5) Å, β = 106.721(5)°, V = 1637.9(2) ų, Z = 4 .
- The thiourea group facilitates hydrogen bonding, influencing packing efficiency .
Trimethozine (4-(3,4,5-Trimethoxybenzoyl)morpholine)
- Structural Features :
- The 3,4,5-trimethoxybenzoyl group is attached to a morpholine ring (a six-membered ring with one oxygen atom).
- The morpholine ring enhances solubility compared to indoline due to its oxygen atom and conformational flexibility.
- Synthesis :
- Applications :
Comparative Data Table
Key Research Findings and Implications
Structural Influence on Properties :
- The indoline scaffold’s rigidity may improve binding specificity to biological targets compared to the flexible morpholine in Trimethozine.
- The thiourea derivative’s crystallinity highlights the role of hydrogen bonding in material design, whereas the indoline analog’s fused ring system might hinder dense packing .
Pharmacological Potential: Trimethozine’s success as a sedative suggests that this compound could be explored for similar applications, leveraging indoline’s prevalence in bioactive molecules (e.g., vasodilators, antipsychotics) .
Biological Activity
1-(3,4,5-Trimethoxybenzoyl)indoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indoline core with a benzoyl group substituted by three methoxy groups. This unique structure is associated with significant biological activities, especially in inhibiting cellular mechanisms critical for cancer proliferation.
Biological Activity Overview
Research indicates that compounds with indole frameworks, like this compound, are known for their roles in various biochemical processes. They have been extensively studied for their anticancer properties , particularly through their interaction with tubulin polymerization, which is essential for cancer cell division and survival. The presence of methoxy groups enhances the compound's lipophilicity and bioavailability, potentially improving its therapeutic efficacy.
This compound interacts with biological targets through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Binding Affinity : The compound exhibits high affinity for multiple receptors involved in cancer pathways. Its interactions may include hydrogen bonding and π-π interactions that enhance binding stability.
- Diverse Biological Properties : Beyond anticancer activity, related compounds have demonstrated antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties .
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably:
- MCF7 Breast Cancer Cells : The compound exhibited significant growth inhibition in MCF7 cells under both normoxic and hypoxic conditions. The IC50 values indicated a potent effect against these cells .
| Cell Line | IC50 (µM) | Condition |
|---|---|---|
| MCF7 | 12.9 | Hypoxia |
| MCF7 | 25.0 | Normoxia |
These results suggest that the compound retains its activity even in low oxygen environments, which is crucial for overcoming chemoresistance often seen in tumors.
Structure-Activity Relationship (SAR)
Research into the SAR of similar indole derivatives has revealed that modifications to the methoxy groups can significantly impact biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide | Ethoxy groups instead of methoxy | Different solubility profiles |
| N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamide | Sulfonamide group instead of carboxamide | Varying anticancer properties |
| 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindole | Addition of amino group | Enhanced interaction with targets |
These variations highlight how structural changes can lead to different pharmacological profiles.
Q & A
Q. What are the common synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)indoline?
The synthesis typically involves coupling reactions between indoline derivatives and 3,4,5-trimethoxybenzoyl groups. Key steps include:
- Substitution reactions : Introducing functional groups (e.g., methoxy) via nucleophilic aromatic substitution under acidic conditions .
- Acylation : Using Friedel-Crafts acylation or direct benzoylation with activated acylating agents (e.g., benzoyl chloride derivatives) in anhydrous solvents like dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is employed to isolate the product .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on:
- Spectroscopy : H/C NMR for verifying substituent positions and aromatic proton environments. IR spectroscopy confirms carbonyl (C=O) stretches (~1640–1713 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction data (e.g., collected at 90 K) resolves bond angles and torsional strain, with refinement using SHELXL .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this compound show tubulin polymerization inhibition by targeting the colchicine binding site. In vitro assays (e.g., MTT on cancer cell lines) reveal IC values in the low micromolar range, with structural modifications (e.g., ethoxycarbonyl groups) enhancing potency .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 3,4,5-trimethoxybenzoyl-substituted indolizines?
Key optimizations include:
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl) improve acylation efficiency .
- Solvent selection : Anhydrous DMF or THF minimizes hydrolysis of reactive intermediates .
- Temperature control : Reactions performed at 0–5°C reduce side products during benzoylation .
- Real-time monitoring : TLC or HPLC tracks reaction progress to avoid over-substitution .
Q. What strategies resolve crystallographic data discrepancies for this compound derivatives?
Common challenges include twinning or poor diffraction quality. Solutions involve:
Q. How do substituent modifications affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies highlight:
- Methoxy groups : The 3,4,5-trimethoxy motif on the benzoyl group is critical for tubulin binding; removal reduces potency by >90% .
- Indoline substituents : Bulky groups (e.g., ethoxycarbonyl) at C3 enhance cytotoxicity but may reduce solubility. LogP optimization (target ~2.5–3.0) balances membrane permeability and aqueous stability .
- Electrophilic additions : Introducing pyridinium bromides (e.g., compound 15a) improves pharmacokinetic profiles via charge-assisted solubility .
Q. What analytical methods address purity challenges in scaled-up synthesis?
Advanced purity control involves:
- HPLC-DAD/MS : Detects trace impurities (e.g., de-methylated byproducts) with a C18 column and acetonitrile/water gradient .
- Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition during crystallization .
- Chiral chromatography : Resolves enantiomeric impurities if asymmetric synthesis is employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
